molecular formula C37H29N7 B14047252 5,10,15-Tris(4-aminophenyl)corrole

5,10,15-Tris(4-aminophenyl)corrole

Cat. No.: B14047252
M. Wt: 571.7 g/mol
InChI Key: NAHFGSBARXCZDT-UHFFFAOYSA-N
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Description

5,10,15-Tris(4-aminophenyl)corrole (H₃TPAPC) is a synthetic corrole derivative featuring three 4-aminophenyl substituents at the meso positions. Corroles, contracted porphyrin analogues with a direct pyrrole-pyrrole linkage, exhibit unique electronic and coordination properties due to their 18-π-electron aromatic system and smaller cavity compared to porphyrins. H₃TPAPC has garnered attention for its applications in photodynamic therapy (PDT) and materials science. Its amino groups enhance solubility in polar solvents and enable covalent integration into frameworks like covalent organic frameworks (COFs), as demonstrated in TPAPC-COF, which exhibits extended π-conjugation and near-infrared absorption up to 2000 nm .

Properties

Molecular Formula

C37H29N7

Molecular Weight

571.7 g/mol

IUPAC Name

4-[10,15-bis(4-aminophenyl)-23,24-dihydro-22H-corrin-5-yl]aniline

InChI

InChI=1S/C37H29N7/c38-24-7-1-21(2-8-24)35-29-15-13-27(41-29)28-14-16-30(42-28)36(22-3-9-25(39)10-4-22)32-18-20-34(44-32)37(33-19-17-31(35)43-33)23-5-11-26(40)12-6-23/h1-20,41,43-44H,38-40H2

InChI Key

NAHFGSBARXCZDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=C6C=CC2=N6)N5)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)N3)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for meso-Substituted Corroles

Corroles, including 5,10,15-tris(4-aminophenyl)corrole, are typically synthesized via condensation reactions between pyrrole derivatives and aromatic aldehydes, followed by oxidative cyclization. The general approach involves:

  • Condensation Step: Reaction of pyrrole with substituted benzaldehydes (in this case, 4-nitrobenzaldehyde or 4-aminobenzaldehyde derivatives).
  • Oxidation Step: Oxidative cyclization to form the corrole macrocycle.
  • Post-synthetic Modification: Reduction or substitution to introduce amino groups if starting from nitro precursors.

This strategy is detailed in the comprehensive review by Orłowski et al. (2017), which outlines various corrole syntheses and modifications.

Specific Preparation of this compound

2.1. Starting from 5,10,15-Tris(4-nitrophenyl)corrole

A common route involves synthesizing the 5,10,15-tris(4-nitrophenyl)corrole first, followed by reduction of the nitro groups to amino groups:

  • Step 1: Condensation of pyrrole with 4-nitrobenzaldehyde under acidic conditions (e.g., trifluoroacetic acid) to form the tris(4-nitrophenyl)corrole.
  • Step 2: Oxidative cyclization using oxidants such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to close the corrole ring.
  • Step 3: Reduction of nitro groups to amino groups using catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) or chemical reductants like tin(II) chloride or iron powder in acidic media.

This method is favored due to the stability of nitro groups during macrocycle formation and the ease of subsequent reduction.

2.2. Direct Synthesis Using 4-Aminobenzaldehyde

Direct condensation of pyrrole with 4-aminobenzaldehyde is less common due to the potential interference of amino groups in the reaction and the instability of free amino groups under acidic oxidative conditions. Protective group strategies may be employed to mask amino groups during synthesis, followed by deprotection.

2.3. Alternative Routes

  • Diazotization and Substitution: Starting from this compound, diazotization can be used to introduce other substituents or to prepare derivatives, but this is more of a functionalization than a preparation method.
  • Metalation and Subsequent Functionalization: The free-base corrole can be metalated (e.g., with copper or gallium), which sometimes facilitates further synthetic transformations.

Experimental Conditions and Yields

Step Reagents/Conditions Notes Typical Yield (%)
Condensation Pyrrole + 4-nitrobenzaldehyde, TFA, room temp Acidic medium facilitates condensation 30-50
Oxidative Cyclization DDQ, dichloromethane, room temp Efficient macrocycle formation 40-60
Reduction of Nitro to Amino Pd/C, H2 gas, ethanol or chemical reductants Mild conditions preserve macrocycle 70-90

Yields vary depending on scale and purification methods. Catalytic hydrogenation is preferred for clean conversion with minimal side reactions.

Analytical and Purification Techniques

  • Chromatography: Silica gel chromatography is typically used for purification, though corroles can be sensitive to silica; alumina or reversed-phase chromatography may be alternatives.
  • Spectroscopic Characterization: UV-Vis, NMR, and mass spectrometry confirm structure and purity.
  • Crystallography: Single-crystal X-ray diffraction has been used to confirm structures of related corroles, including metal complexes.

Summary Table of Preparation Methods

Method Starting Materials Key Steps Advantages Limitations
Nitro Precursor Route Pyrrole + 4-nitrobenzaldehyde Condensation → Oxidation → Reduction High yield, stable intermediates Requires reduction step
Direct Amino Condensation Pyrrole + 4-aminobenzaldehyde Condensation → Oxidation Fewer steps Low yield, amino group instability
Metalation Followed by Functionalization Free-base corrole + metal salts Metalation → Functionalization Enhanced stability, catalytic properties Additional synthetic steps

Chemical Reactions Analysis

5,10,15-Tris(4-aminophenyl)corrole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties of Selected Corrole Derivatives

Compound Substituents Metal Center Key Features
H₃TPAPC 4-aminophenyl Free base Strong absorption up to 2000 nm; enhanced ISC for PDT
Ga(III)-TpFPC Pentafluorophenyl Ga(III) High lipophilicity; HER-targeted cytotoxicity
Co(III)-TpFPC-PEG PEGylated pentafluorophenyl Co(III) Electrocatalytic CO₂ reduction (FE ~90% for CO); PEG enhances solubility
5,10,15-Tris(pentafluorophenyl)corrole Pentafluorophenyl Free base Forms unexpected seven-membered rings in Mannich reactions
5,10,15-Tris(4-sulfonatophenyl)corrole Sulfonatophenyl Free base Water-soluble; lacks aggregation due to low symmetry

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., pentafluorophenyl in Ga(III)-TpFPC) enhance lipophilicity, improving cellular uptake and anticancer activity . Electron-donating groups (e.g., 4-aminophenyl in H₃TPAPC) increase solubility and enable π-conjugation in COFs, critical for PDT applications .
  • Metal Coordination: Ga(III) and Au(III) corroles show superior cytotoxicity compared to free-base analogues, likely due to enhanced intersystem crossing (ISC) and singlet oxygen (¹O₂) generation . Co(III) corroles with PEGylated ligands exhibit high Faradaic efficiency (90%) for CO₂-to-CO reduction, outperforming non-PEGylated analogues .

Photophysical and Catalytic Performance

Table 2: Comparative Photophysical and Catalytic Data

Compound Absorption Range (nm) ΦF (Fluorescence) ΦΔ (¹O₂) Catalytic Activity
H₃TPAPC (monomer) 300–800 0.15 0.18 N/A
TPAPC-COF 399–2000 0.05 0.75 N/A
Ga(III)-TpFPC 350–650 0.08 0.85 IC₅₀ = 0.5 μM (HER+ cancer cells)
Co(III)-TpFPC-PEG 400–700 0.10 N/A CO₂-to-CO FE: 90%
P(V)-Tris(methoxycarbonylphenyl)corrole 400–650 0.25 N/A Bioimaging in HeLa cells

Key Findings :

  • Enhanced ISC in COFs: TPAPC-COF exhibits a 4.2-fold increase in ¹O₂ quantum yield (ΦΔ = 0.75) compared to the H₃TPAPC monomer (ΦΔ = 0.18), attributed to reduced fluorescence (ΦF = 0.05 vs. 0.15) and improved ISC efficiency .
  • Metal-Dependent Activity : Ga(III)-TpFPC shows potent cytotoxicity (IC₅₀ = 0.5 μM) via HER-targeted delivery, while Au(III) analogues surpass cisplatin in efficacy .

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